molecular formula C21H25N3O3 B2559167 N-({1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide CAS No. 924850-45-3

N-({1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide

Cat. No.: B2559167
CAS No.: 924850-45-3
M. Wt: 367.449
InChI Key: ZAUGGOHBBAFBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({1-[3-(2-Methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is a benzodiazole-derived compound characterized by a 1,3-benzodiazol (benzimidazole) core substituted with a 3-(2-methoxyphenoxy)propyl chain at the N1 position and an N-methylacetamide group at the C2 methyl position. Such structural features are common in bioactive molecules targeting enzymes or receptors, particularly in antimicrobial or antiparasitic agents . The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution and condensation, as seen in analogous benzimidazole derivatives .

Properties

IUPAC Name

N-[[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-16(25)23(2)15-21-22-17-9-4-5-10-18(17)24(21)13-8-14-27-20-12-7-6-11-19(20)26-3/h4-7,9-12H,8,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUGGOHBBAFBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-methoxyphenol: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

    Formation of 3-(2-methoxyphenoxy)propylamine: This intermediate is synthesized by reacting 2-methoxyphenol with 3-chloropropylamine in the presence of a base like potassium carbonate.

    Synthesis of 1H-1,3-benzodiazole: This can be prepared by cyclization of o-phenylenediamine with formic acid.

    Coupling Reaction: The final step involves coupling 3-(2-methoxyphenoxy)propylamine with 1H-1,3-benzodiazole-2-carbaldehyde, followed by N-methylation using methyl iodide to obtain the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-({1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzodiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the benzodiazole ring could lead to a partially or fully reduced benzodiazole.

Scientific Research Applications

N-({1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It may have therapeutic potential due to its structural similarity to other bioactive compounds.

    Industry: It can be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of N-({1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The benzodiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Phenoxypropyl Substitutions

  • N-({1-[3-(2,5-Dimethylphenoxy)propyl]-1H-1,3-Benzodiazol-2-yl}methyl)-N-methylacetamide (CAS 924850-43-1) This analogue replaces the 2-methoxyphenoxy group with a 2,5-dimethylphenoxy substituent. Such substitutions may alter binding affinity in biological targets, as electron-donating groups (e.g., methoxy) versus alkyl groups (e.g., methyl) influence electronic and steric interactions .
  • 2-(2,5-Dimethylphenoxy)-N-[[1-[3-[2-(2-Propen-1-yl)phenoxy]propyl]-1H-Benzimidazol-2-yl]methyl]acetamide (CAS 953883-68-6) Here, the N-methylacetamide is replaced with a phenoxyacetamide group, and the phenoxypropyl chain includes an allyl-substituted phenoxy moiety.

Benzimidazole-Based Bioactive Compounds

  • Albendazole and Mebendazole
    These antiparasitic drugs feature a benzimidazole core with carbamate substituents. Unlike the target compound’s acetamide group, the carbamate linkage in albendazole (methyl N-[6-(propylsulfanyl)-1H-benzodiazol-2-yl]carbamate) is critical for binding to β-tubulin in parasites. The absence of a carbamate in the target compound suggests a divergent mechanism of action, though both share the benzimidazole scaffold’s planar aromaticity for intercalation or enzyme inhibition .

  • N-{3-[1-(2,5-Dimethylbenzyl)-1H-Benzimidazol-2-yl]propyl}-2-Phenoxyacetamide This compound substitutes the methoxyphenoxypropyl chain with a 2,5-dimethylbenzyl group and uses a phenoxyacetamide instead of N-methylacetamide. The benzyl group enhances lipophilicity, favoring blood-brain barrier penetration, while the phenoxyacetamide may stabilize interactions via π-stacking .

Compounds with Intramolecular Hydrogen-Bonding Motifs

  • 2-[1-(3-{2-[(2-Hydroxybenzylidene)amino]phenoxy}propyl)-1H-1,3-Benzodiazol-2-yl]phenol This Schiff base derivative features intramolecular hydrogen bonds between hydroxyl and imine groups, stabilizing its conformation. Such differences influence crystallinity and solubility .

Biological Activity

N-({1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a benzodiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol

The chemical structure features a benzodiazole ring linked to a methoxyphenyl group and an acetamide functional group, which may influence its biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds containing benzodiazole derivatives exhibit significant antimicrobial activity. For instance, the presence of the 1,3-benzodiazole moiety has been associated with enhanced activity against various bacterial strains. A study demonstrated that derivatives of benzodiazole showed minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that benzodiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases. For example, compounds similar in structure have been shown to inhibit the proliferation of human cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values in the low micromolar range .

Insecticidal Activity

Another area of interest is the larvicidal activity against mosquito species like Aedes aegypti, which are vectors for diseases such as dengue and Zika virus. The larvicidal activity was assessed using various concentrations of the compound, with results indicating effective mortality rates at concentrations as low as 50 µM after 24 hours . This suggests potential use in vector control strategies.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Disruption of Cellular Membranes : Antimicrobial activity may result from disruption of bacterial cell membranes.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityDemonstrated MIC values ranging from 16 to 64 µg/mL against S. aureus and E. coli .
Anticancer EvaluationInduced apoptosis in MCF-7 and A549 cell lines with IC50 values <10 µM .
Larvicidal AssessmentExhibited effective larvicidal activity against Aedes aegypti at concentrations as low as 50 µM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.